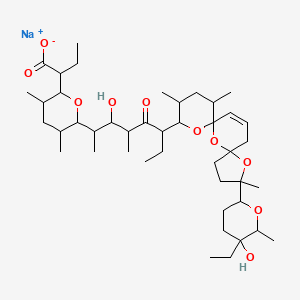

20-Deoxynarasin sodium

Description

Properties

CAS No. |

70052-00-5 |

|---|---|

Molecular Formula |

C43H71NaO10 |

Molecular Weight |

771.0 g/mol |

IUPAC Name |

sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate |

InChI |

InChI=1S/C43H72O10.Na/c1-12-31(35(45)28(8)34(44)29(9)36-24(4)22-25(5)37(50-36)32(13-2)39(46)47)38-26(6)23-27(7)43(51-38)18-15-17-42(53-43)21-20-40(11,52-42)33-16-19-41(48,14-3)30(10)49-33;/h15,18,24-34,36-38,44,48H,12-14,16-17,19-23H2,1-11H3,(H,46,47);/q;+1/p-1 |

InChI Key |

OUOFFCIZINLFCG-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Biosynthesis and Microbial Production of 20 Deoxynarasin Sodium

Producer Organisms and Strain Identification

The ability to synthesize 20-Deoxynarasin sodium is not widespread among microorganisms and is primarily associated with specific species of the genus Streptomyces.

Streptomyces aureofaciens NRRL 11181

The primary and officially recognized producer of the deoxynarasin antibiotic complex, which includes 20-deoxynarasin, is the microorganism Streptomyces aureofaciens strain NRRL 11181. This strain is cultivated under specific laboratory conditions to yield the desired antibiotic.

Related Streptomyces Species and Other Actinomycetes

While Streptomyces aureofaciens NRRL 11181 is the designated producer of 20-deoxynarasin, other members of the Streptomyces genus are well-known for their prolific production of a wide array of secondary metabolites, including other polyether antibiotics. For instance, Streptomyces albus is a known producer of salinomycin (B1681400), a structurally similar compound to narasin (B1676957). The biosynthetic capabilities for these complex molecules are often found within this genus, suggesting that other related strains or species of Streptomyces and other actinomycetes could potentially produce 20-deoxynarasin or its analogs.

Fermentation Strategies for Optimized Production

The industrial-scale production of this compound is carried out through carefully optimized fermentation processes. These strategies are designed to maximize the yield and purity of the final product.

Aerobic Fermentation Processes

The production of 20-deoxynarasin by Streptomyces aureofaciens is conducted via submerged aerobic fermentation. This process involves growing the microorganism in a liquid nutrient medium within a fermentor, where sterile air is continuously supplied. Adequate aeration is crucial for the growth of the aerobic Streptomyces and for the expression of the biosynthetic pathways leading to 20-deoxynarasin production. The fermentation is typically run for a period of 2 to 4 days, during which antibiotic activity is monitored.

Nutrient Medium Composition and Environmental Parameters

The composition of the nutrient medium and the control of environmental parameters are critical for optimizing the yield of 20-deoxynarasin.

Nutrient Medium Composition:

A typical fermentation medium for the production of polyether antibiotics by Streptomyces species is rich in carbon and nitrogen sources, along with essential minerals. While the exact formulation for optimal 20-deoxynarasin production is proprietary, a representative medium would include:

| Component | Example | Purpose |

| Carbon Source | Starch, Glucose, Glycerol, Soybean Oil | Provides energy for microbial growth and biosynthesis. |

| Nitrogen Source | Soybean Meal, Yeast Extract, Peptone, Ammonium (B1175870) Salts | Supplies nitrogen for the synthesis of amino acids, proteins, and nucleic acids. |

| Minerals | Calcium Carbonate, Potassium Phosphate, Magnesium Sulfate | Essential for various cellular functions and can act as pH buffers. |

| Trace Elements | Iron, Zinc, Manganese | Required in small amounts for enzymatic activities. |

| Antifoam Agent | Silicone-based agents | Prevents excessive foaming during aerobic fermentation. |

For the production of the closely related narasin, media containing starch, soybean oil, and various inorganic salts have been reported.

Environmental Parameters:

Precise control of environmental conditions within the fermentor is essential for maximizing 20-deoxynarasin production.

| Parameter | Optimal Range | Significance |

| Temperature | 25°C to 37°C (optimum around 30°C) | Affects microbial growth rate and enzyme activity. |

| pH | 6.5 to 7.5 | Influences nutrient uptake and the stability of the produced antibiotic. |

| Aeration | 0.25 to 1.0 volumes of air per volume of medium per minute (v/v/m) | Ensures sufficient dissolved oxygen for aerobic metabolism. |

| Agitation | Varies with fermentor size (e.g., ~600 RPM in a 10-liter vessel) | Promotes uniform distribution of nutrients and oxygen. |

Genetic and Enzymatic Pathways of 20-Deoxynarasin Biosynthesis

The biosynthesis of 20-deoxynarasin is a complex process orchestrated by a series of enzymes encoded by a dedicated biosynthetic gene cluster (BGC). As a polyether antibiotic, its core structure is assembled by a Type I polyketide synthase (PKS). The biosynthesis of the closely related compound salinomycin in Streptomyces albus provides a well-studied model for understanding this process.

The PKS involved in the synthesis of compounds like narasin and salinomycin is a large, multi-domain enzymatic complex. The biosynthesis proceeds in a modular fashion, where each module is responsible for the addition and modification of a specific building block to the growing polyketide chain. The precursor units for the polyketide backbone of narasin are derived from the primary metabolism and include acetyl-CoA, propionyl-CoA, and butyryl-CoA.

The key steps in the biosynthesis are:

Chain Initiation: The process starts with a starter unit, typically derived from a short-chain carboxylic acid.

Chain Elongation: The polyketide chain is extended through the sequential addition of extender units (malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) by the different PKS modules.

Reductive Modifications: Within each module, the β-keto group formed after each condensation step can be stereospecifically reduced by ketoreductase (KR) domains, dehydrated by dehydratase (DH) domains, and further reduced by enoylreductase (ER) domains. The specific combination of these reductive domains in each module determines the final structure of the polyketide backbone.

Cyclization: The polyether structure is formed through a series of stereospecific epoxidation and subsequent epoxide-opening cyclization reactions, catalyzed by enzymes such as epoxidases and cyclases, which are encoded within the BGC.

Chain Termination: The completed polyketide chain is released from the PKS, often accompanied by the formation of a terminal carboxylic acid.

The key difference in the biosynthesis of 20-deoxynarasin compared to narasin lies in the final reduction of a keto group at the C-20 position. This suggests the presence and action of a specific ketoreductase domain within the PKS module responsible for this position, or a post-PKS tailoring enzyme that performs this reduction.

Polyketide Synthase (PKS) Involvement in Backbone Assembly

The carbon skeleton of 20-deoxynarasin is assembled by a modular type I polyketide synthase. These large, multifunctional enzymes are organized into modules, with each module responsible for one cycle of chain elongation and modification. While the specific details of the narasin PKS are not as extensively documented as some other polyketides, the well-characterized biosynthetic gene cluster of the closely related salinomycin from Streptomyces albus provides a robust model. The salinomycin BGC spans over 100 kilobases and encodes nine distinct polyketide synthases (PKSs) that work in concert to build the polyketide backbone researchgate.net.

The assembly process begins with a starter unit, which is sequentially elongated by the incorporation of extender units such as malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. Each PKS module contains a set of domains that carry out specific functions: an acyltransferase (AT) domain that selects the appropriate extender unit, an acyl carrier protein (ACP) domain that tethers the growing polyketide chain, and a ketosynthase (KS) domain that catalyzes the carbon-carbon bond formation. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may also be present within a module to modify the β-keto group formed after each condensation reaction. The number and arrangement of these modules and the specific domains within them dictate the final structure of the polyketide chain.

Table 1: Key Enzymes in the Biosynthesis of the Narasin Polyketide Backbone (based on Salinomycin Analogy)

| Enzyme Class | Function |

| Type I Polyketide Synthase (PKS) | Assembles the carbon backbone of the molecule from simple precursors. |

| Acyltransferase (AT) | Selects and loads the starter and extender units onto the PKS. |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain and shuttles it between enzymatic domains. |

| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction to extend the polyketide chain. |

| Ketoreductase (KR) | Reduces the β-keto group to a hydroxyl group. |

| Dehydratase (DH) | Removes a water molecule to form a double bond. |

| Enoylreductase (ER) | Reduces the double bond to a single bond. |

Post-PKS Modification Enzymes

Following the assembly of the linear polyketide chain by the PKS, a series of post-PKS modifications are required to generate the final, biologically active structure of 20-deoxynarasin. These modifications include oxidative cyclization to form the characteristic polyether rings. The salinomycin gene cluster contains genes encoding for several post-modification enzymes, including oxidases and epoxide hydrolases, which are crucial for the formation of the ether linkages researchgate.netasm.org.

A key step in the biosynthesis of polyether ionophores is the epoxidation of specific double bonds in the polyketide chain, followed by a cascade of epoxide ring-opening reactions that form the cyclic ether structures. A putative epoxidase gene, designated slnC in the salinomycin gene cluster, has been identified and its involvement in biosynthesis confirmed through gene replacement experiments asm.org. It is highly probable that a homologous enzyme performs this function in the narasin biosynthetic pathway.

The defining feature of 20-deoxynarasin is the absence of a hydroxyl group at the 20th position when compared to narasin. This suggests that the final step in narasin biosynthesis is a hydroxylation at this position, and that this step is either absent or catalyzed by a non-functional enzyme in the biosynthesis of 20-deoxynarasin. Therefore, a specific hydroxylase is a key post-PKS modification enzyme in the narasin pathway that is bypassed in the formation of its 20-deoxy derivative.

Table 2: Post-PKS Modification Enzymes in Narasin Biosynthesis (Inferred from Salinomycin BGC)

| Enzyme Class | Putative Function in Narasin/20-Deoxynarasin Biosynthesis |

| Epoxidase | Catalyzes the formation of epoxide rings at specific double bonds in the polyketide chain. |

| Epoxide Hydrolase | Catalyzes the opening of epoxide rings to form the polyether structure. |

| Hydroxylase | In narasin biosynthesis, adds a hydroxyl group at the C20 position. This step is absent in 20-deoxynarasin biosynthesis. |

Regulatory Mechanisms of Biosynthetic Gene Clusters

The production of secondary metabolites like 20-deoxynarasin is tightly regulated to ensure that it occurs at the appropriate time in the microbial life cycle and in response to specific environmental cues. The biosynthetic gene clusters of polyketides typically contain one or more regulatory genes that control the expression of the other genes within the cluster.

In the salinomycin BGC of S. albus, several regulatory genes have been identified, including salRI, salRII, and salRIII nih.gov. These genes encode for transcriptional regulators that likely act as activators or repressors of the biosynthetic genes. For instance, SalRI and SalRII belong to the Large ATP-binding regulators of the LuxR (LAL) family, a class of regulators often found in secondary metabolite gene clusters nih.gov. It is highly probable that the narasin BGC in S. aureofaciens contains a similar set of regulatory genes that control the onset and level of antibiotic production. These pathway-specific regulators are themselves often under the control of global regulatory networks within the bacterium, which respond to factors such as nutrient availability and cell density.

Table 3: Regulatory Proteins in Polyether Biosynthesis (Based on Salinomycin BGC)

| Regulatory Protein | Family | Putative Function |

| SalRI | LAL (Large ATP-binding regulators of the LuxR family) | Transcriptional regulator of salinomycin biosynthesis. |

| SalRII | LAL (Large ATP-binding regulators of the LuxR family) | Transcriptional regulator of salinomycin biosynthesis. |

| SalRIII | TetR family-like | Transcriptional regulator of salinomycin biosynthesis. |

Chemical Synthesis and Derivatization Strategies of 20 Deoxynarasin

Approaches to the Total Synthesis of the Polyether Core

The total synthesis of complex polyether ionophores like narasin (B1676957) and salinomycin (B1681400) is a testament to the advancement of modern organic synthesis. These syntheses typically employ a convergent strategy, where large, stereochemically rich fragments of the molecule are synthesized independently and then coupled together in the later stages. This approach allows for the efficient construction of the intricate polyether backbone.

Key strategies in the synthesis of the polyether core of narasin and salinomycin, which are applicable to 20-deoxynarasin, include:

Convergent Fragment Assembly: The molecule is disconnected into several key fragments, often corresponding to the different polycyclic ether systems. For instance, the total synthesis of narasin and salinomycin involved the coupling of three main fragments. rsc.orgnih.gov

Stereoselective Aldol (B89426) Reactions: These reactions are crucial for establishing the correct stereochemistry of the numerous chiral centers present in the polyether backbone.

Epoxide Chemistry: Ring-opening reactions of epoxides are frequently used to introduce hydroxyl groups with precise stereocontrol, which are then precursors to the cyclic ether functionalities. rsc.org

Intramolecular Cyclization Reactions: The formation of the tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings is often achieved through intramolecular cyclization of hydroxy-epoxides or other suitable precursors.

A generalized retrosynthetic analysis for a narasin-type polyether core, which would be relevant for 20-deoxynarasin, is depicted below:

| Key Disconnection | Precursor Fragments | Relevant Synthetic Methodologies |

| C11-C12 Aldol Condensation | Western Hemisphere (C1-C11) and Eastern Hemisphere (C12-C30) | Aldol reaction, Wittig reaction |

| Polyether Ring Formation | Acyclic polyol precursors | Intramolecular Williamson ether synthesis, Acid-catalyzed cyclization |

| Stereocenter Installation | Simpler acyclic starting materials | Asymmetric epoxidation, Sharpless asymmetric dihydroxylation, Substrate-controlled aldol reactions |

Semisynthesis and Chemical Modification of the 20-Deoxynarasin Scaffold

Given the complexity of the total synthesis, semisynthesis, which involves the chemical modification of the naturally occurring parent compound, represents a more practical approach for generating derivatives of 20-deoxynarasin. While direct literature on 20-deoxynarasin is scarce, extensive research on the modification of salinomycin provides a valuable blueprint. The primary sites for modification on the salinomycin scaffold, and by extension on the 20-deoxynarasin scaffold, are the C1-carboxylic acid and the C20-hydroxyl group.

Modification of the C1-Carboxylic Acid: The carboxylic acid group can be readily converted into a variety of functional groups, including esters and amides. These modifications can alter the compound's polarity, lipophilicity, and ion-binding properties. Mild esterification conditions are often required due to the sensitivity of the polyether structure to harsh acidic or basic conditions. rsc.org

Modification of the C20-Hydroxyl Group: The secondary hydroxyl group at the C20 position is another key site for derivatization. Acylation of this group can lead to esters with potentially enhanced biological activity. Selective modification of this hydroxyl group in the presence of other hydroxyls can be challenging and may require the use of protecting groups or specific reaction conditions.

| Modification Site | Derivative Type | Synthetic Approach | Potential Impact on Properties |

| C1-Carboxylic Acid | Esters, Amides | Esterification with various alcohols, Amide coupling with amines | Altered solubility, membrane permeability, and ionophoricity |

| C20-Hydroxyl Group | Esters | Acylation with acid chlorides or anhydrides | Enhanced lipophilicity, potential for improved bioactivity |

Design and Synthesis of Novel Analogs and Derivatives

The design and synthesis of novel analogs and derivatives of 20-deoxynarasin are driven by the need to improve its biological activity, selectivity, and to create tools for research.

Modifications to the 20-deoxynarasin scaffold can lead to derivatives with enhanced biological properties, such as increased potency or selectivity against specific biological targets. Drawing parallels from salinomycin research, several strategies can be envisioned:

Synthesis of Dimeric Analogs: Dimerization of the polyether scaffold, either through the C1-carboxyl or C20-hydroxyl groups, can lead to molecules with altered ion-binding capacities and potentially novel biological activities. abcam.cn

Conjugation with Other Bioactive Molecules: Linking 20-deoxynarasin to other pharmacologically active agents can create hybrid molecules with dual modes of action. For instance, conjugates of salinomycin with the anticancer drug floxuridine (B1672851) have been synthesized. alfa-chemistry.com

Modification of the Spiroketal System: Alterations in the spiroketal core, although synthetically challenging, could significantly impact the three-dimensional structure and ionophoric properties of the molecule.

| Derivative Type | Modification Strategy | Reported Bioactivity Enhancement (in Salinomycin Analogs) |

| C20-O-terephthalate dimer | Dimerization at the C20 hydroxyl group | Retained activity in the low micromolar range against cancer cell lines. abcam.cn |

| Salinomycin-floxuridine conjugate | Esterification of salinomycin with floxuridine | Significantly higher antiproliferative activity against drug-resistant cancer cells. alfa-chemistry.com |

| Double-modified SAL analogs | Modification at both C1 and C20 positions | Can surpass the activity of commonly used cytostatic drugs in multidrug-resistant cancer cell lines. researchgate.net |

To study the mechanism of action, cellular uptake, and distribution of 20-deoxynarasin, it is often necessary to attach reporter groups, such as fluorescent dyes or affinity tags.

Fluorescent Labeling: The introduction of a fluorescent moiety allows for the visualization of the compound within cells and tissues using fluorescence microscopy. The choice of fluorophore and the site of attachment are critical to ensure that the biological activity of the parent molecule is not compromised.

Biotinylation: Biotin (B1667282) is a small molecule that binds with very high affinity to avidin (B1170675) and streptavidin. Attaching a biotin tag to 20-deoxynarasin would enable its detection and purification using avidin/streptavidin-based techniques, such as affinity chromatography and western blotting. The biotinylation process involves covalently attaching biotin to a specific functional group on the molecule. wikipedia.orgbiochempeg.combroadpharm.comthermofisher.com

| Reporter Group | Attachment Strategy | Research Application |

| Fluorescent Dye | Covalent linkage to a suitable functional group (e.g., carboxyl or hydroxyl) | Cellular uptake and localization studies, real-time tracking |

| Biotin | Covalent linkage, often via an amide or ester bond | Affinity purification of target proteins, detection in biological samples |

Mechanisms of Action of 20 Deoxynarasin Sodium at the Molecular and Cellular Level

Ionophoric Properties and Cation Transport Dynamics

20-Deoxynarasin sodium, like narasin (B1676957), is classified as a carboxylic polyether ionophore. mdpi.com These molecules are lipid-soluble and facilitate the transport of ions across biological membranes. mdpi.comwikipedia.org The structure of an ionophore typically includes a hydrophilic interior that binds to cations and a hydrophobic exterior that allows it to traverse the lipid bilayer of cell membranes. mdpi.comwikipedia.org

The biological activity of narasin is centered on its ability to form reversible, lipid-soluble complexes with cations. fao.org It shows a preference for monovalent cations such as sodium (Na+), potassium (K+), and rubidium (Rb+). fao.org Studies comparing the transport of Na+ and K+ ions across phospholipid bilayers mediated by narasin have shown that the transport of potassium ions is significantly faster than that of sodium ions. nih.gov This selectivity is a key aspect of its function, allowing it to alter the natural balance of these crucial ions within and outside a cell.

| Cation | Relative Transport Rate |

| Potassium (K+) | Faster |

| Sodium (Na+) | Slower |

| This table is based on the findings from a study on narasin-mediated ion transport through phospholipid bilayers. nih.gov |

As a carrier ionophore, narasin binds to a cation, shuttles it across the cell membrane, and releases it on the other side. wikipedia.orgfao.org This process is an electrically neutral exchange-diffusion type of ion transport. fao.org The kinetics of this transport, as studied by 23Na- and 39K-NMR spectroscopy, are consistent with a model where one ionophore molecule transports one metal ion. nih.gov This continuous ferrying of ions across the membrane disrupts the carefully maintained electrochemical gradients that are essential for normal cellular function.

Cellular Membrane Interactions and Permeability Alterations

The primary effect of this compound at the cellular level is the alteration of membrane permeability, which has profound consequences for the cell.

By transporting cations like Na+ and K+ across cellular membranes, narasin disrupts the transmembrane ion gradients. fao.org This leads to changes in the electrical potential across the membrane, which is critical for a multitude of cellular processes. fao.org In susceptible organisms, this disruption of ion gradients and membrane potential can interfere with cellular function and metabolism, ultimately leading to cell death. fao.orgumn.edu The mechanism involves altering the permeability of the cell membrane, which leads to a fragile osmotic equilibrium and a decrease in intracellular pH. umn.edu

Ionophores like narasin possess a hydrophobic region that allows them to interact with and insert into the lipid bilayer of a cell membrane. researchgate.netresearchgate.net This interaction is crucial for its function as an ion transporter. While the primary mechanism is not a gross disruption of the bilayer's integrity, the continuous movement of the ionophore-ion complexes through the membrane represents a significant alteration of the normal, highly regulated passage of molecules across the cellular boundary.

Molecular Targets and Intracellular Signaling Perturbations

Recent research has revealed that the effects of narasin extend beyond simple ion transport and can influence specific intracellular signaling pathways. In studies on human estrogen receptor-positive breast cancer cells, narasin was found to inhibit tumor metastasis and growth by inactivating key signaling pathways. nih.govnih.gov

Specifically, narasin has been shown to block the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways. nih.gov This was demonstrated by the reversal of the epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis. nih.govnih.gov Narasin treatment led to an increase in the expression of E-cadherin (an epithelial marker) and a decrease in the expression of N-cadherin and vimentin (B1176767) (mesenchymal markers). nih.gov

Further analysis revealed that narasin inhibits the phosphorylation of SMAD3 and STAT3, which are key downstream effectors of the TGF-β and IL-6 pathways, respectively. nih.gov This indicates that the molecular targets of narasin's action include components of these critical signaling cascades that regulate cell growth, proliferation, and metastasis.

| Signaling Pathway | Effect of Narasin | Key Molecules Affected |

| TGF-β/SMAD3 | Inactivation | p-SMAD3 |

| IL-6/STAT3 | Inactivation | p-STAT3 |

| JAK-STAT | Alteration | JAK2, STAT3 |

| mTOR | Alteration | mTOR, S6K |

| p53 | Alteration | p53 |

| HIF-1 | Alteration | HIF-1 |

| NF-κB | Alteration | NF-κB |

| This table summarizes the signaling pathways and molecules identified as being affected by narasin in cancer research studies. nih.gov |

Impact on Organelle Function (e.g., mitochondria)

The disruption of ionic homeostasis by polyether ionophores like narasin has a profound impact on organelle function, with mitochondria being a primary target. As ionophores, they can transport cations across the inner mitochondrial membrane, a barrier critical for maintaining the proton gradient necessary for ATP synthesis.

The influx of cations, such as Na+, into the mitochondrial matrix can lead to a dissipation of the mitochondrial membrane potential. nih.gov This depolarization uncouples oxidative phosphorylation from ATP production, leading to a decrease in cellular energy supply. nih.gov Studies on the related compound monensin (B1676710) have shown that its ionophore activity is dependent on mitochondrial function. nih.gov

Furthermore, the disruption of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress. nih.gov This oxidative stress can, in turn, damage mitochondrial components, including lipids, proteins, and mitochondrial DNA, further impairing their function. In some cellular models, narasin has been shown to induce mitochondrial dysfunction as part of its mechanism of inducing apoptosis. nih.gov The disruption of calcium homeostasis by ionophores can also lead to mitochondrial dysfunction and aggregation. nih.gov

Table 1: Effects of Polyether Ionophores on Mitochondrial Function

| Parameter | Effect | Consequence |

| Mitochondrial Membrane Potential | Dissipation/Depolarization | Uncoupling of oxidative phosphorylation, decreased ATP synthesis |

| Ion Gradients (e.g., Na+, H+) | Disruption | Altered mitochondrial metabolism and function |

| Reactive Oxygen Species (ROS) Production | Increase | Oxidative stress, damage to mitochondrial components |

| Calcium Homeostasis | Disruption | Mitochondrial swelling, dysfunction, and aggregation |

| Apoptosis Induction | Contribution | Mitochondrial-mediated cell death pathways |

Modulation of Enzyme Activities and Protein Functions

The alteration of intracellular ion concentrations by this compound is expected to modulate the activity of various enzymes and proteins. A key class of enzymes affected are ATPases, which are involved in ion transport and energy metabolism.

For instance, the influx of Na+ and efflux of K+ will directly impact the function of Na+/K+-ATPase, an enzyme crucial for maintaining cellular membrane potential and transporting sodium and potassium ions against their concentration gradients. mdpi.com The disruption of these gradients may lead to an increased demand for ATP as the cell attempts to restore homeostasis. frontiersin.org

Furthermore, the activity of other ATPases, such as vacuolar-type H+-ATPases (V-ATPases), which are responsible for acidifying intracellular compartments, can also be affected by changes in ion gradients and membrane potential. frontiersin.org The inhibitory effects of the related ionophore salinomycin (B1681400) on mitochondrial ATPase activity have been documented. nih.gov

Beyond ATPases, the function of numerous other enzymes and proteins that are dependent on specific ion concentrations for their activity can be indirectly modulated. For example, alterations in intracellular pH and calcium levels can have widespread effects on signaling pathways and enzymatic reactions throughout the cell. mdpi.com

Table 2: Potential Modulation of Enzyme and Protein Function by this compound

| Enzyme/Protein | Primary Function | Effect of Ion Imbalance |

| Na+/K+-ATPase | Maintains Na+ and K+ gradients | Altered activity due to disrupted ion concentrations |

| Ca2+-ATPase | Transports Ca2+ out of the cytoplasm | Potential modulation due to changes in membrane potential and ion gradients |

| H+-ATPases (V-ATPases) | Acidification of organelles | Activity can be influenced by changes in membrane potential |

| Mitochondrial Respiratory Chain Complexes | ATP Synthesis | Inhibition of respiration with specific substrates |

| Various Kinases and Phosphatases | Cellular signaling | Indirect modulation through altered intracellular Ca2+ and pH levels |

Influence on Cellular Homeostasis and Stress Responses

The primary mechanism of action of this compound, the disruption of ion gradients, directly impacts cellular homeostasis. By facilitating the transport of cations like Na+ and K+ across cell membranes, it collapses the electrochemical gradients that are fundamental to cell viability. frontiersin.orgumn.edu This leads to an increase in intracellular Na+ and a decrease in intracellular K+, along with a potential decrease in intracellular pH. umn.edu

This severe disruption of homeostasis triggers a variety of cellular stress responses. The cell expends significant energy in an attempt to counteract the ionophore's effects and restore the proper ionic balance, leading to ATP depletion. frontiersin.org The combination of ion imbalance, energy depletion, and oxidative stress from mitochondrial dysfunction can initiate programmed cell death, or apoptosis. nih.govnih.gov

The cellular response to chemical stressors like ionophores involves the activation of complex signaling pathways designed to manage the damage. reactome.org However, if the stress is too severe or prolonged, these protective mechanisms can be overwhelmed, leading to cell death. semanticscholar.org The induction of cellular stress by ionophores has been observed in various cell types, often linked to disturbances in calcium homeostasis and the generation of reactive oxygen species. nih.govmdpi.com

Table 3: Influence on Cellular Homeostasis and Stress Responses

| Homeostatic Parameter | Effect of this compound |

| Intracellular Na+ Concentration | Increase |

| Intracellular K+ Concentration | Decrease |

| Intracellular pH | Decrease (Acidification) |

| Cellular Energy (ATP) Levels | Depletion |

| Oxidative Stress | Induction |

| Apoptosis | Induction |

Pre Clinical Biological Activities of 20 Deoxynarasin Sodium

Antitumor and Cytotoxic Activities in Cancer Cell Lines

20-Deoxynarasin sodium has demonstrated notable antitumor and cytotoxic activities against various cancer cell lines in preclinical studies. Its efficacy is primarily attributed to its ability to induce programmed cell death, known as apoptosis, and to halt the cell division cycle, thereby inhibiting the proliferation of cancerous cells.

Apoptosis is a critical process for eliminating damaged or cancerous cells. Research indicates that this compound can trigger this process through multiple mechanisms. One of the key pathways involves the generation of reactive oxygen species (ROS) within the cancer cells. An excess of ROS can lead to cellular stress and damage to cellular components, including DNA, which in turn initiates the apoptotic cascade.

The process of apoptosis is executed by a family of enzymes called caspases. In response to apoptotic signals, initiator caspases (like caspase-8 and -9) are activated, which then activate executioner caspases (like caspase-3, -6, and -7). These executioner caspases are responsible for the systematic dismantling of the cell, leading to characteristic morphological changes such as cell shrinkage, membrane blebbing, and DNA fragmentation. nih.govmdpi.com

In addition to inducing apoptosis, this compound can also cause cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. By interfering with this process, this compound can prevent cancer cells from multiplying. Cell cycle arrest can occur at different checkpoints, such as the G1/S or G2/M transitions. For instance, some compounds can cause G1 phase arrest, preventing the cell from entering the S phase where DNA replication occurs. nih.gov This is often achieved by modulating the levels of proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs).

Table 1: Mechanisms of Action in Cancer Cells

| Mechanism | Description | Key Molecular Players |

| Apoptosis Induction | Programmed cell death to eliminate cancerous cells. | Reactive Oxygen Species (ROS), Caspases (e.g., Caspase-3, -8, -9), Bcl-2 family proteins. |

| Cell Cycle Arrest | Halting of the cell division cycle to prevent proliferation. | Cyclins, Cyclin-Dependent Kinases (CDKs), p21, p53. |

A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while minimizing harm to healthy, non-cancerous cells. Studies on compounds with similar mechanisms of action suggest that the cytotoxic effects can be more pronounced in cancer cells. This selectivity may arise from the fact that many cancer cells already have a higher baseline level of oxidative stress compared to normal cells. The introduction of a compound that further increases ROS levels can push cancer cells over the threshold into apoptosis, while normal cells may be better equipped to handle the additional stress.

The differential sensitivity between cancerous and healthy cells is a key area of ongoing research to enhance the therapeutic window of potential anticancer drugs.

Other Investigational Biological Activities

Beyond its antitumor properties, preliminary research has begun to explore other potential biological applications of this compound and related compounds.

Some compounds structurally related to ionophores have been investigated for their herbicidal properties. The mechanism of action often involves disrupting ion gradients across plant cell membranes, which is essential for various physiological processes. For instance, some herbicides act by inhibiting protoporphyrinogen (B1215707) oxidase (PPO), an enzyme involved in chlorophyll (B73375) and heme biosynthesis. mdpi.com This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates singlet oxygen, a highly reactive form of oxygen that causes rapid cell membrane damage and plant death. mdpi.com While specific studies on the herbicidal activity of this compound are limited, its ionophoric nature suggests a potential area for future investigation.

The anti-inflammatory properties of certain compounds are also a subject of scientific inquiry. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a known contributor to various diseases, including cancer. Some anti-inflammatory mechanisms involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the reduction of pro-inflammatory mediators like cytokines and prostaglandins. The modulation of cellular ion transport, a characteristic of ionophores, can influence inflammatory responses, suggesting a potential, though not yet established, anti-inflammatory role for this compound.

Immunomodulatory agents are substances that can modify the functioning of the immune system. The ability of ionophores to alter intracellular ion concentrations, particularly of calcium, can have profound effects on immune cells. Calcium signaling is critical for various immune functions, including T-cell activation, cytokine production, and phagocytosis. By modulating these processes, compounds like this compound could potentially influence the immune response. However, the specific immunomodulatory effects of this compound require further detailed investigation to be fully understood.

Table 2: Investigational Activities

| Activity | Potential Mechanism of Action | Status |

| Herbicidal | Disruption of ion gradients across plant cell membranes; potential inhibition of key enzymes like PPO. | Investigational |

| Anti-inflammatory | Modulation of pro-inflammatory signaling pathways (e.g., NF-κB). | Investigational |

| Immunomodulatory | Alteration of intracellular ion concentrations (e.g., Calcium) in immune cells. | Investigational |

Mechanisms of Resistance to 20 Deoxynarasin Sodium

Bacterial Resistance Mechanisms

Bacteria have evolved several strategies to counteract the effects of antimicrobial agents, including ionophores. While research specifically targeting 20-deoxynarasin sodium is limited, the mechanisms of resistance to the closely related parent compound, narasin (B1676957), and other polyether ionophores have been studied. These mechanisms are presumed to be similar for this compound.

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. This process prevents the antimicrobial agent from reaching its target and accumulating to a toxic concentration. Several superfamilies of efflux pumps are involved in multidrug resistance in bacteria.

One of the key mechanisms of resistance to narasin is mediated by an ATP-binding cassette (ABC) transporter system. Specifically, the narAB operon has been identified to confer resistance to narasin, as well as to other polyether ionophores like salinomycin (B1681400) and maduramicin. nih.gov This operon encodes a two-component ABC-type transporter. nih.gov The NarA and NarB proteins likely form a complex that utilizes the energy from ATP hydrolysis to expel the ionophore from the bacterial cytoplasm.

The major superfamilies of bacterial efflux pumps include:

ATP-binding cassette (ABC) superfamily: These are primary active transporters that use ATP hydrolysis to drive the transport of substrates across the cell membrane. The NarAB system is a prime example relevant to ionophore resistance.

Major facilitator superfamily (MFS): These are secondary active transporters that utilize the proton motive force to export substrates.

Resistance-nodulation-cell division (RND) superfamily: This family is particularly prominent in Gram-negative bacteria and functions as a component of a tripartite efflux system that spans the inner and outer membranes. mdpi.com

Small multidrug resistance (SMR) family: These are small membrane proteins that also function as secondary active transporters.

Multidrug and toxic compound extrusion (MATE) family: These transporters utilize either a sodium ion or proton gradient to expel substrates. nih.gov

The table below summarizes the major efflux pump superfamilies in bacteria.

| Efflux Pump Superfamily | Energy Source | Primary Function in Resistance |

| ABC (ATP-binding cassette) | ATP Hydrolysis | Primary active transport of a wide range of substrates. |

| MFS (Major Facilitator Superfamily) | Proton Motive Force | Secondary active transport of various small molecules. |

| RND (Resistance-Nodulation-Division) | Proton Motive Force | Efflux of drugs and other toxic compounds, especially in Gram-negative bacteria. |

| SMR (Small Multidrug Resistance) | Proton Motive Force | Export of quaternary ammonium (B1175870) compounds and other toxicants. |

| MATE (Multidrug and Toxic Extrusion) | Na+ or H+ antiport | Efflux of a variety of cationic drugs and toxic compounds. |

Another common resistance strategy in bacteria is the alteration of the drug's target site. This can occur through mutation of the genes encoding the target or by enzymatic modification of the target itself. For ionophores like this compound, the primary target is the bacterial cell membrane, where they disrupt ion gradients.

Resistance through target site modification for ionophores is less commonly documented than efflux mechanisms. However, changes in the composition and physical properties of the cell membrane could potentially reduce the efficacy of ionophore action. This might include alterations in the lipid composition or membrane fluidity, which could hinder the insertion of the ionophore into the membrane or its ability to transport ions.

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix and adherent to a surface. Bacteria within biofilms exhibit increased resistance to antimicrobial agents compared to their planktonic (free-living) counterparts. This resistance is multifactorial and can be attributed to:

Reduced drug penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, limiting the diffusion of antimicrobial compounds.

Altered microenvironment: The chemical and physiological gradients within a biofilm, such as areas of low oxygen or altered pH, can reduce the activity of certain antimicrobials.

Activation of stress responses: Bacteria in a biofilm are often in a state of stress, which can lead to the upregulation of genes associated with resistance, including those encoding efflux pumps.

Presence of persister cells: Biofilms are known to harbor a subpopulation of dormant, highly resistant cells called persister cells. These cells can survive high concentrations of antibiotics and can repopulate the biofilm once the treatment is discontinued.

Efflux pumps have also been shown to play a role in biofilm formation and resistance. For instance, the MexAB-OprM efflux pump in Pseudomonas aeruginosa is involved in the transport of quorum sensing signals, which are crucial for biofilm development.

Cellular Resistance Mechanisms in Eukaryotic Systems

While this compound is primarily used for its effects on prokaryotic organisms (bacteria) and certain protozoa, its interaction with eukaryotic cells is also relevant, particularly concerning the host animal. Eukaryotic cells possess their own set of mechanisms to deal with xenobiotics.

Similar to bacteria, eukaryotic cells can utilize efflux pumps to reduce intracellular drug concentrations. The most well-characterized of these are the ABC transporters, such as P-glycoprotein (P-gp or ABCB1), which are known to confer multidrug resistance in cancer cells by pumping out a wide range of chemotherapeutic agents. It is plausible that such transporters could also recognize and export ionophores, although specific studies on this compound are lacking.

Eukaryotic cells also have sophisticated detoxification systems, such as the cytochrome P450 enzyme family, which can metabolize and inactivate foreign compounds. Cellular stress responses can also be activated, leading to the upregulation of protective mechanisms that mitigate the toxic effects of the compound.

Genetic and Molecular Basis of Resistance Development and Propagation

The development and spread of resistance to antimicrobial agents are driven by genetic and molecular mechanisms. Resistance can arise from spontaneous mutations in the bacterial chromosome or through the acquisition of resistance genes via horizontal gene transfer (HGT).

The genes encoding resistance to narasin, such as the narAB operon, have been found on mobile genetic elements like plasmids. nih.gov This is of significant concern because plasmids can be readily transferred between different bacterial species, and even genera, facilitating the rapid dissemination of resistance.

Furthermore, these resistance plasmids often carry genes that confer resistance to multiple classes of antibiotics. mdpi.comnih.gov The use of ionophores can therefore co-select for resistance to medically important antibiotics used in human medicine. mdpi.comnih.gov For example, the narAB genes have been found on the same plasmids as vancomycin (B549263) resistance genes in Enterococcus faecium. nih.gov

Advanced Analytical Methodologies for 20 Deoxynarasin Research

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are fundamental for the separation and quantitative determination of 20-Deoxynarasin sodium from complex matrices. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a robust and widely adopted method for the analysis of polyether ionophores like this compound. The separation is typically achieved on a C18 stationary phase. Due to the lack of a strong chromophore in the this compound molecule, direct UV detection offers limited sensitivity. To overcome this, post-column derivatization is frequently employed to enhance detection.

A common derivatization agent is vanillin, which reacts with the analyte in an acidic medium to produce a colored complex that can be detected spectrophotometrically at a specific wavelength, significantly improving the method's sensitivity and specificity.

Table 1: Illustrative HPLC Parameters for Polyether Ionophore Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water or Acetonitrile:Water gradients |

| Flow Rate | 0.8 - 1.5 mL/min |

| Post-Column Reagent | Vanillin in acidic solution |

| Detection | UV-Vis at a specified wavelength post-derivatization |

| Injection Volume | 20 - 100 µL |

This table presents typical starting conditions for method development for the analysis of this compound, based on established methods for narasin (B1676957).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not the preferred method for the analysis of polyether ionophores such as this compound. These compounds are characterized by their high molecular weight and low volatility, making them unsuitable for direct GC analysis without extensive derivatization to increase their volatility. The derivatization process can be complex and may introduce variability. Consequently, liquid chromatography-based methods are predominantly utilized for the analysis of this class of compounds.

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of polyether ionophores. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment of each atom in the molecule. These techniques allow for the determination of the compound's connectivity and stereochemistry, which is crucial for confirming the identity of this compound and for studying its conformation in solution.

Mass Spectrometry (MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the analysis of this compound. Electrospray ionization (ESI) is a commonly used ionization source for polyether ionophores, often detecting the sodiated adducts of the molecule.

In tandem mass spectrometry (MS/MS), the precursor ion corresponding to the [M+Na]⁺ of this compound is selected and fragmented. The resulting product ions create a unique fragmentation pattern that serves as a highly specific fingerprint for the compound, enabling its unambiguous identification and quantification even in complex biological matrices.

Table 2: Representative Mass Spectrometry Parameters for Polyether Ionophore Analysis

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion | [M+Na]⁺ |

| Collision Gas | Argon or Nitrogen |

| Scan Type | Multiple Reaction Monitoring (MRM) for quantification |

| Fragment Ions | Specific product ions characteristic of the compound's structure |

This table outlines typical parameters for developing an LC-MS/MS method for this compound, based on data for related polyether ionophores.

Bioanalytical Assays for Activity Profiling

To understand the biological function of this compound, various bioanalytical assays can be employed. These assays are designed to determine the compound's antimicrobial activity and to profile its biological effects.

Standard microbiological assays, such as broth microdilution or agar (B569324) diffusion methods, can be used to determine the minimum inhibitory concentration (MIC) of this compound against a panel of relevant microorganisms, particularly Gram-positive bacteria. These assays provide a quantitative measure of the compound's potency.

Further activity profiling can involve mechanism-of-action studies. Given that polyether ionophores are known to disrupt ion transport across cell membranes, assays that measure changes in membrane potential or ion flux in bacterial cells can provide insights into the specific mode of action of this compound.

Minimal Inhibitory Concentration (MIC) Assays

Minimal Inhibitory Concentration (MIC) assays are a cornerstone of antimicrobial drug discovery, determining the lowest concentration of a substance that prevents visible growth of a microorganism. For a compound like this compound, these assays would be crucial in defining its spectrum and potency of antimicrobial activity. The standard method, broth microdilution, is performed according to ISO 20776-1 guidelines. piwet.pulawy.pl

In this method, 96-well plates are used to prepare serial dilutions of the compound in a liquid growth medium. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, typically 18-24 hours, the wells are visually inspected for turbidity, indicating microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.

Given the established activity of narasin primarily against Gram-positive bacteria, it is anticipated that this compound would be tested against a similar panel of organisms. scispace.comnih.govfao.org Research on narasin has shown it to be highly effective against various strains of Staphylococcus, Streptococcus, and Enterococcus, but demonstrates a lack of activity against Gram-negative bacteria like Pseudomonas and Proteus. nih.gov

Table 1: Representative MIC Values for Narasin Against Various Bacterial Isolates

Note: This data is for the parent compound, narasin, and serves to illustrate the expected results from MIC assays for its derivative, this compound.

| Organism | Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|---|

| Staphylococcus pseudintermedius | Meticillin-Susceptible (MSSP) | 0.06 - 0.25 | 0.125 | 0.125 |

| Staphylococcus pseudintermedius | Multidrug-Resistant (MDRSP) | 0.06 - 0.25 | 0.125 | 0.125 |

| β-haemolytic Streptococcus spp. | - | 0.06 - 0.25 | 0.125 | 0.125 |

| Enterococcus faecium | Wild Type | 0.06 - 0.5 | 0.125 - 0.25 | - |

| Pseudomonas aeruginosa | - | >128 | - | - |

| Proteus mirabilis | - | >128 | - | - |

High-Throughput Screening for Biological Activity

High-Throughput Screening (HTS) encompasses a suite of automated technologies designed to rapidly test thousands to millions of compounds for a specific biological activity. For a novel derivative like this compound, HTS would be invaluable for efficiently exploring a wide range of potential therapeutic applications beyond its expected antimicrobial properties.

The process involves miniaturized assays, often in 384- or 1536-well plate formats, and robotic handling systems to manage the large number of samples. Data is captured using sensitive detectors that measure fluorescence, luminescence, or absorbance, which are correlated with the biological activity of interest.

Potential HTS applications for this compound include:

Antimicrobial Discovery: HTS platforms can screen vast libraries of microbial strains to rapidly define the antimicrobial spectrum of the compound. This can be achieved by measuring microbial viability through fluorescent dyes, allowing for automated, rapid determination of activity. nih.gov

Anticancer Screening: Salinomycin (B1681400), a compound structurally similar to narasin, and its derivatives have been investigated for their anticancer properties. A library of 20-epi-amino-20-deoxysalinomycin derivatives was synthesized and evaluated for cytotoxicity against various tumor cell lines. nih.gov HTS could be used to screen this compound against a panel of cancer cell lines to identify potential anti-neoplastic activity, measuring cell proliferation or apoptosis as endpoints.

Ion Channel Modulation: As an ionophore, this compound's primary mechanism involves transporting ions across cell membranes. fao.org HTS assays using fluorescence-based probes can measure the compound's effect on various ion channels (e.g., sodium, potassium, calcium) and transporters. ionbiosciences.com This could uncover novel therapeutic applications in areas like cardiovascular or neurological disorders.

Table 2: HTS Assay Formats for Evaluating Biological Activity

| Target Activity | Assay Principle | Typical Readout | Potential Application |

|---|---|---|---|

| Antimicrobial | Bacterial/Fungal viability assay | Fluorescence (e.g., Resazurin reduction) | Infectious Diseases |

| Anticancer | Cell proliferation/cytotoxicity assay | Luminescence (e.g., CellTiter-Glo®) | Oncology |

| Ion Channel Activity | Fluorescence-based ion flux assay | Fluorescence intensity change | Cardiovascular, Neurological Disorders |

| GPCR Modulation | Calcium mobilization assay | Fluorescence intensity change | Various therapeutic areas |

These advanced methodologies are essential for building a comprehensive biological profile of this compound, moving from initial antimicrobial characterization to a broader exploration of its therapeutic potential.

Future Research Directions and Translational Research Perspectives

Elucidation of Unexplored Biological Activities and Novel Molecular Targets

While the parent compound, narasin (B1676957), is known for its antimicrobial and anticoccidial properties, the specific biological activity profile of 20-Deoxynarasin sodium remains largely uncharted territory. A primary avenue of future research will be the comprehensive screening of this compound to identify novel biological activities. Polyether ionophores as a class are known to transport cations across biological membranes, disrupting ion gradients, a mechanism that suggests a broad range of potential cellular effects. nih.govagscientific.com

Future investigations should focus on its potential as an agent against drug-resistant bacteria, a significant global health challenge. asm.orgnih.gov Beyond its antimicrobial potential, exploring its activity against various cancer cell lines is a logical step, as some polyether ionophores have demonstrated the ability to target aggressive cancer cells. nih.gov The identification of novel molecular targets will be crucial. Techniques such as phage display screening could be employed to identify direct binding partners of this compound, as has been successfully done for other natural compounds to elucidate their mechanisms of action.

Rational Design and Synthesis of Next-Generation Polyether Ionophore Analogs with Enhanced Efficacy

A significant hurdle in the clinical development of polyether ionophores is their potential for cellular toxicity. nih.gov Therefore, a key research direction is the rational design and synthesis of next-generation analogs of this compound with an improved therapeutic index. This involves creating derivatives with enhanced selectivity for pathogenic cells over host cells. nih.gov

Semi-synthesis, starting from the natural polyether structure, offers an efficient way to create a diverse library of analogs. nih.gov Modifications could include altering the cation-binding motifs to modulate ion selectivity or adding functional groups to improve targeting to specific cell types. The goal is to decouple the desired therapeutic activity from the generalized ionophore function that can lead to toxicity. nih.gov

| Research Approach | Objective | Potential Outcome |

| High-Throughput Screening | Identify novel biological activities of this compound. | Discovery of new therapeutic applications (e.g., antiviral, anticancer). |

| Target Identification Assays | Elucidate the specific molecular targets of this compound. | Understanding of the mechanism of action and potential for targeted therapy. |

| Medicinal Chemistry | Synthesize analogs with improved efficacy and reduced toxicity. | Development of drug candidates with a better safety profile. |

Application of Systems Biology and Omics Technologies to Elucidate Complex Biological Effects

To gain a holistic understanding of the cellular impact of this compound, the application of systems biology and multi-omics technologies is indispensable. These approaches, including transcriptomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the global changes within a cell upon treatment with the compound. thermofisher.com

For instance, transcriptomics (RNA-sequencing) can reveal which genes are up- or down-regulated, pointing to the cellular pathways affected by the compound. Proteomics can identify changes in protein expression and post-translational modifications, offering insights into the functional consequences of treatment. mdpi.com Metabolomics can analyze shifts in cellular metabolism, which is particularly relevant for ionophores that can disrupt metabolic processes dependent on ion gradients. frontiersin.org Integrating these multi-omics datasets can help construct a detailed model of the compound's mechanism of action and identify potential biomarkers for its activity. thermofisher.com

| Omics Technology | Information Gained | Potential Insights for this compound |

| Transcriptomics | Gene expression profiles | Identification of signaling pathways modulated by the compound. |

| Proteomics | Protein abundance and modifications | Understanding of the functional cellular response to the compound. |

| Metabolomics | Changes in metabolite levels | Elucidation of the impact on cellular metabolism and energy production. |

Development of Advanced Delivery Systems for Targeted Research Applications

The therapeutic potential of many promising compounds is limited by factors such as poor solubility and lack of target specificity. The development of advanced drug delivery systems for this compound is a critical step in translating its potential from the laboratory to clinical applications. Encapsulating the compound in delivery vehicles like nanoparticles or liposomes could improve its solubility and bioavailability. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 20-Deoxynarasin sodium in laboratory settings?

- Methodology : Synthesis typically involves polyether ionophore biosynthesis pathways, with purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation .

- Key Parameters :

| Analytical Technique | Target Metrics |

|---|---|

| NMR (¹H/¹³C) | Chemical shift alignment with reference spectra |

| HPLC (C18 column) | Retention time ±0.2 min of standard |

| MS (ESI+) | [M+Na]⁺ ion within ±1 ppm accuracy |

Q. How can researchers ensure reproducibility in biological activity assays for this compound?

- Best Practices :

- Use standardized cell lines (e.g., ATCC-certified) and control compounds (e.g., monensin sodium) for comparative studies.

- Validate assay conditions (pH, temperature, solvent concentration) using factorial experimental design to minimize variability .

- Report raw data and statistical analyses (e.g., IC₅₀ values with 95% confidence intervals) in supplementary materials .

Q. What are the critical factors in determining the purity and stability of this compound in storage?

- Stability Protocol :

- Store lyophilized samples at -80°C under inert gas (argon).

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., oxidation byproducts) .

Advanced Research Questions

Q. How do researchers resolve discrepancies in reported biological activity data for this compound across studies?

- Analytical Framework :

Conduct a systematic review using PICO (Population, Intervention, Comparison, Outcome) to identify confounding variables (e.g., cell passage number, solvent type) .

Perform meta-analysis with random-effects models to quantify heterogeneity (I² statistic).

Validate conflicting results via orthogonal assays (e.g., fluorescence-based vs. radiolabeled uptake assays) .

- Case Example : A 2024 study attributed divergent antiparasitic IC₅₀ values to differences in membrane potential calibration methods .

Q. What advanced techniques are recommended for elucidating the mechanism of action of this compound in ion transport?

- Experimental Design :

- Use patch-clamp electrophysiology to measure ion flux in real time.

- Pair with cryo-electron microscopy (cryo-EM) to visualize compound-channel interactions at near-atomic resolution .

- Apply isotopic labeling (³⁶Cl⁻) to track chloride ion movement in lipid bilayers .

- Data Interpretation : Compare kinetic parameters (e.g., Kd, Vmax) with computational docking simulations (AutoDock Vina) .

Q. How should researchers design experiments to assess the synergistic effects of this compound with other ionophores?

- Strategy :

- Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI).

- Apply isobolographic analysis to distinguish additive vs. synergistic interactions .

- Example : A 2023 study demonstrated synergy (FICI ≤0.5) between this compound and salinomycin in multidrug-resistant cancer cells, linked to enhanced Na⁺/K⁺-ATPase inhibition .

Data Contradiction and Validation

Q. What methodologies address conflicting reports on the cytotoxicity profile of this compound in non-target cells?

- Approach :

- Replicate experiments using identical cell lines and culture media (e.g., DMEM + 10% FBS).

- Apply machine learning (e.g., LASSO regression) to identify batch effects or outlier datasets .

- Publish negative results in open-access repositories to reduce publication bias .

Q. How can researchers validate the specificity of this compound in modulating ion channels versus off-target effects?

- Validation Pipeline :

Use CRISPR-Cas9 knockouts of suspected off-target channels (e.g., TRPV1).

Perform thermal shift assays (TSA) to detect compound-protein binding .

Cross-validate with transcriptomic profiling (RNA-seq) to identify unintended pathway activation .

Ethical and Reporting Standards

Q. What are the essential criteria for including this compound data in peer-reviewed publications?

- Requirements :

- Full spectral data (NMR, MS) in supplementary materials.

- Detailed experimental protocols adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict of interest disclosures for industrial collaborations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.